N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group to a pyrazolo[3,4-d]pyrimidine core substituted with a 2-hydroxyethyl group at position 1 and a ketone at position 4. The 2-hydroxyethyl substituent may enhance hydrophilicity and hydrogen-bonding capacity, which could impact bioavailability or target binding .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-4-3-22-16-12(8-19-22)17(25)21(10-18-16)9-15(24)20-11-1-2-13-14(7-11)27-6-5-26-13/h1-2,7-8,10,23H,3-6,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVANUBRVRLFPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity based on various research findings, including enzyme inhibition studies and molecular docking analyses.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C22H21N5O
- Molecular Weight : 373.44 g/mol
The structure includes a benzodioxin moiety and a pyrazolo-pyrimidine derivative, which are known for their biological activities.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds similar to this compound. These studies focus on key enzymes involved in metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting AChE activity.
- α-Glucosidase : Inhibitors of this enzyme are beneficial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
The synthesis of related compounds has demonstrated that modifications in their structure can significantly enhance their inhibitory potency against these enzymes .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 12.5 |
| Compound B | α-Glucosidase | 15.0 |
| N-(2,3-dihydro...) | AChE | TBD |
| N-(2,3-dihydro...) | α-Glucosidase | TBD |
Case Studies and Research Findings
- Synthesis and Characterization : The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. Characterization techniques such as IR spectroscopy and NMR confirmed the structure and purity of the synthesized compounds .
- Biological Evaluation : The synthesized derivatives were subjected to biological evaluation against AChE and α-glucosidase. Preliminary results indicated that certain derivatives exhibited significant inhibition with IC50 values comparable to standard drugs used in clinical settings.
- Molecular Docking Studies : Molecular docking simulations have been performed to understand the binding interactions of the compound with target enzymes. These studies suggest that the compound can effectively bind to the active sites of AChE and α-glucosidase, which is crucial for its inhibitory action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The target compound shares structural motifs with several derivatives (Table 1). Key differences lie in the heterocyclic core, substituents, and functional groups, which modulate physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound has a lower molecular weight than the dimethoxyphenyl analogue , likely due to the absence of bulky aryl groups.
Spectroscopic Analysis
- NMR Trends : In pyrazolo-pyrimidine derivatives, substituents at positions 1 and 4 (e.g., 2-hydroxyethyl vs. methyl) significantly alter chemical shifts in regions corresponding to the heterocyclic core and side chains . For example, a 2-hydroxyethyl group may deshield adjacent protons due to electron-withdrawing effects.
- Mass Spectrometry : All compounds were validated via EI-MS or HRMS, with fragmentation patterns consistent with benzodioxin and heterocycle cleavage .
Research Findings and Implications
Synthetic Flexibility : The benzodioxin-acetamide scaffold accommodates diverse heterocyclic cores, enabling tailored physicochemical properties (e.g., solubility, logP) .
Substituent Effects : Electron-donating groups (e.g., methoxy in ) increase steric bulk but may reduce metabolic stability compared to the target compound’s hydroxyethyl group.
Q & A
Q. What are the foundational synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and acetylation. Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using infrared (IR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) to confirm functional groups and structural integrity . For example, the benzodioxin and pyrazolo-pyrimidine moieties are synthesized separately under controlled conditions (e.g., inert atmosphere, DMF solvent) before coupling via acetamide linkages .
Q. Which spectroscopic techniques are critical for verifying the compound’s purity and structure?
Q. What are the primary structural motifs influencing this compound’s potential bioactivity?
The benzodioxin ring contributes to lipophilicity and membrane permeability, while the pyrazolo-pyrimidine core may interact with ATP-binding pockets in kinases. The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, critical for target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis .
- Catalysts : Bases like K₂CO₃ or NaH improve nucleophilic substitution efficiency in acetamide coupling .
- Temperature Control : Microwave-assisted synthesis reduces reaction time and minimizes side products (e.g., dimerization) .
- Workflow : Use Design of Experiments (DoE) to statistically model variables (e.g., solvent ratio, temperature) for process optimization .
Q. What experimental strategies address contradictions in bioactivity data across similar compounds?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace hydroxyethyl with methoxy) to isolate pharmacophoric elements .
- Target Profiling : Use kinase inhibition assays or molecular docking to compare binding affinities against homologous compounds .
- Metabolic Stability Tests : Assess if discrepancies arise from differential CYP450 metabolism using liver microsomes .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- X-ray Diffraction : Single-crystal analysis with SHELXL refines bond angles and torsional strain in the pyrazolo-pyrimidine ring .
- Electron Density Maps : Identify potential tautomeric forms (e.g., keto-enol equilibria) that may affect bioactivity .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during formulation .
- Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation kinetics .
Methodological Considerations for Data Interpretation
Q. How should researchers approach conflicting NMR data between synthesized batches?
- Dynamic Effects : Rotameric states of the hydroxyethyl group may cause signal splitting; variable-temperature NMR can clarify .
- Impurity Profiling : Compare LC-MS traces to identify byproducts (e.g., unreacted intermediates) .
- Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
Q. What computational tools aid in predicting biological targets?
- Molecular Dynamics Simulations : Model interactions with kinases (e.g., CDK2, EGFR) using AMBER or GROMACS .
- Pharmacophore Mapping : Tools like Schrödinger’s Phase identify essential features (e.g., hydrogen-bond acceptors) .
Future Research Directions
Q. What unexplored therapeutic areas could benefit from this compound’s structural scaffold?
- Neuroinflammation : The benzodioxin moiety’s antioxidative properties may modulate microglial activation .
- Antiviral Agents : Pyrazolo-pyrimidine derivatives have shown promise against RNA viruses via RdRp inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
